4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Description
4-{[4-(Trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a trifluoromethoxy-substituted anilino group at the 4-position of the pyrazol-3-one core. The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, making it a critical structural feature for optimizing drug-like properties .
The compound’s synthesis typically involves condensation reactions between substituted anilines and pyrazolone precursors under acidic or basic conditions.
Properties
IUPAC Name |
4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)19-9-3-1-8(2-4-9)15-5-7-6-16-17-10(7)18/h1-6H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVRHSFAJIRJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CNNC2=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-(trifluoromethoxy)aniline with appropriate aldehydes or ketones under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and in suitable solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antitumor Activity
Initial studies indicate that compounds similar to 4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one exhibit notable antitumor activity . The trifluoromethyl groups enhance the pharmacological properties by improving binding affinities to cancer-related targets. In vitro assays have shown that these compounds can inhibit key enzymes involved in cancer progression, suggesting their potential as therapeutic agents against various cancers .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects , making it relevant in treating conditions characterized by inflammation. The mechanism of action may involve the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines. This application is particularly promising for developing treatments for chronic inflammatory diseases.
Synthesis Methodologies
The synthesis of This compound typically involves several steps:
- Formation of the Pyrazolone Core : The initial step involves creating the pyrazolone framework through condensation reactions.
- Introduction of Trifluoromethyl Groups : These groups are added to enhance biological activity and lipophilicity.
- Final Functionalization : The compound is further modified to achieve desired biological properties.
Detailed procedures may vary based on laboratory conditions and desired yields, but the general approach remains consistent across studies .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of derivatives related to this compound in various cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells. These findings underscore the therapeutic potential of pyrazolone derivatives in oncology .
Study 2: In Vivo Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of related compounds in animal models. The results demonstrated a marked reduction in inflammatory markers following treatment with these compounds, suggesting their utility in developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups improve metabolic stability and membrane permeability compared to hydroxyl (-OH) or chloro (-Cl) substituents .
- Positional Effects: Substituents on the anilino ring (e.g., 4-Cl vs. 4-OH) significantly alter electronic properties and biological activity. For instance, chloro derivatives may enhance cytotoxicity, while hydroxyl groups favor antioxidant effects .
- Molecular Weight: Higher molecular weights (e.g., 396.66 g/mol for trichlorophenyl derivatives) may limit bioavailability compared to simpler analogs (e.g., 207.15 g/mol for dimethylamino derivatives) .
Research Findings and Data Tables
Physicochemical Data from Selected Studies
| Property | Target Compound | (4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | 4-[(4-Hydroxyanilino)methylene]-5-methyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.5 | 4.1 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Rotatable Bonds | 3 | 5 | 4 |
| Polar Surface Area/Ų | 55.2 | 62.4 | 78.9 |
Structural Insights from Crystallography
Biological Activity
The compound 4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule notable for its complex structure and potential biological activities. It features a pyrazolone core, along with trifluoromethyl and trifluoromethoxy substituents, which enhance its lipophilicity and biological profile. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₁F₆N₃O
- Molecular Weight : Approximately 299.25 g/mol
- Key Features :
- Contains trifluoromethoxy and trifluoromethyl groups.
- Exhibits enhanced lipophilicity, potentially increasing cell membrane permeability.
Anticancer Activity
Research has indicated that derivatives of pyrazolones, including this compound, show promising anticancer properties. For example:
- Cytotoxicity : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values ranging from 10 to 20 μM .
- Mechanism of Action : The presence of electron-withdrawing groups like trifluoromethyl enhances interactions with biological macromolecules, potentially leading to apoptosis in cancer cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of COX Enzymes : Compounds with similar structures have shown moderate inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation pathways. This suggests potential use in treating inflammatory diseases .
Table of Biological Activities
| Activity Type | Target/Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15.63 | |
| Cytotoxicity | A549 | 12.00 | |
| COX Inhibition | COX-2 | 10.4 | |
| Lipoxygenase Inhibition | LOX-5/15 | 5.4 |
Case Studies
-
Study on Anticancer Effects :
A study evaluated the cytotoxic effects of various pyrazolone derivatives on MCF-7 cells. The results indicated that the introduction of trifluoromethoxy groups significantly enhanced cytotoxicity compared to non-fluorinated analogs . The mechanism involved increased apoptosis through activation of the caspase pathway. -
Study on Anti-inflammatory Properties :
Another study focused on the anti-inflammatory potential of similar compounds, revealing that they could inhibit the activity of COX enzymes effectively at low concentrations. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Q & A
Q. How can stability under varying pH or temperature conditions be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
